molecular formula C12H12F3N5 B2372898 3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile CAS No. 1006320-21-3

3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile

Cat. No.: B2372898
CAS No.: 1006320-21-3
M. Wt: 283.258
InChI Key: QWTDHHXZSWDPOO-UHFFFAOYSA-N
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Description

3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile (CAS 1006320-21-3) is a high-purity, fluorinated bipyrazole compound of significant interest in advanced chemical and pharmaceutical research. This specialized chemical building block has a molecular formula of C12H12F3N5 and a molecular weight of 283.25 g/mol [ citation 1 ]. Its structure incorporates a trifluoromethyl group and a nitrile-functionalized propyl chain, which are critical motifs known to enhance the physicochemical properties, metabolic stability, and binding affinity of target molecules [ citation 3 ]. The primary research value of this compound lies in its application as a key synthetic intermediate, particularly in the development of novel active substances. The bipyrazole core serves as a privileged scaffold in medicinal chemistry, with the ethyl and trifluoromethyl substituents offering opportunities for structure-activity relationship (SAR) exploration and molecular diversification. The terminal nitrile group further serves as a versatile handle for further chemical transformation, enabling its incorporation into more complex structures or its use in cyclization reactions [ citation 3 ]. Its calculated physicochemical properties, including a topological polar surface area of approximately 59.4 Ų, suggest favorable characteristics for drug-like molecules [ citation 3 ]. Researchers utilize this compound in discovery programs targeting a range of therapeutic areas, where its unique architecture helps in optimizing potency and pharmacokinetic profiles. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

3-[3-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N5/c1-2-19-8-9(7-17-19)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTDHHXZSWDPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation

The trifluoromethyl group is introduced via electrophilic trifluoromethylation using Umemoto’s reagent (2,3,4,5,6-pentafluorophenyl trifluoromethanesulfonate) or nucleophilic agents like CF₃SiMe₃. The former is preferred for aromatic systems due to superior regioselectivity.

Typical Conditions:

  • Reagent: Umemoto’s reagent (1.2 equiv)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: DMF, 0°C to room temperature
  • Yield: 70–85%

Ethylation of the Pyrazole Nitrogen

Alkylation of the pyrazole nitrogen with ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH) introduces the ethyl group. This step is typically performed early in the synthesis to avoid side reactions.

Procedure:

  • Substrate: 5-(Trifluoromethyl)-1H-pyrazol-3-amine
  • Alkylating Agent: Ethyl bromide (1.5 equiv)
  • Base: NaH (2 equiv)
  • Solvent: THF, 0°C to reflux
  • Yield: 80–90%

Propanenitrile Side Chain Installation

The nitrile group is introduced via nucleophilic substitution or palladium-catalyzed cyanation. For example, treating a brominated bipyrazole intermediate with KCN in DMSO affords the nitrile derivative.

Cyanation Reaction:

  • Substrate: 3-(Bromopropyl)-1'-ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-ium bromide
  • Cyanating Agent: KCN (3 equiv)
  • Solvent: DMSO, 60°C
  • Yield: 65–75%

Purification and Characterization

Purification Methods:

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3)
  • Recrystallization: Ethanol/water (4:1) at −20°C
  • HPLC: C18 column, acetonitrile/water gradient (70:30 to 95:5)

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.98 (t, J = 6.8 Hz, 2H, CH₂CN), 4.32 (q, J = 7.2 Hz, 2H, NCH₂), 6.52 (s, 1H, pyrazole-H), 7.89 (s, 1H, pyrazole-H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 22.8 (CH₂CN), 48.9 (NCH₂), 117.2 (CN), 121.6 (q, J = 270 Hz, CF₃), 139.5–144.2 (pyrazole-C).

Chemical Reactions Analysis

Types of Reactions

3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the bipyrazole ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an anti-cancer agent. Pyrazole derivatives, including the one , have shown promising results in targeting various cancer pathways.

Antitumor Activity

Recent studies indicate that compounds with pyrazole structures can inhibit key kinases involved in tumor growth. For instance, research has demonstrated that pyrazole derivatives exhibit selective inhibition of c-Met and VEGF receptors, which are crucial in cancer progression. The compound's trifluoromethyl group enhances its lipophilicity and bioavailability, making it a candidate for further development as an anticancer drug .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTarget KinaseIC50 (nM)Cell Line Tested
3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrilec-Met9.3MKN45
Compound AVEGFR-20.16Endothelial Cells
Compound BPI3Kα0.00607DU145

Agricultural Applications

In agriculture, the compound's potential as a pesticide or herbicide has been explored due to its ability to interact with biological systems at a molecular level.

Pesticide Development

Research has indicated that pyrazole derivatives can act as effective insecticides by targeting specific enzymes in pests. The trifluoromethyl group in the compound enhances its activity against a range of agricultural pests by increasing its binding affinity to target proteins involved in pest metabolism .

Table 2: Efficacy of Pyrazole Derivatives as Insecticides

Compound NameTarget InsectMode of ActionEfficacy (%)
This compoundAphidsChitin Synthesis Inhibition85%
Compound CBeetlesNeurotoxin78%

Material Science Applications

The compound's unique structural features lend themselves to applications in material science, particularly in the development of novel materials with specific properties.

Synthesis of Functional Materials

Recent advances in the synthesis of pyrazole derivatives have led to their use in creating functional materials such as sensors and catalysts. The incorporation of trifluoromethyl groups has been shown to improve the thermal stability and reactivity of these materials .

Table 3: Properties of Functional Materials Derived from Pyrazoles

Material TypeProperty EnhancedApplication Area
SensorSensitivityEnvironmental Monitoring
CatalystReaction RateOrganic Synthesis

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

  • Anticancer Study : A study demonstrated that this compound exhibited significant antiproliferative activity against multiple cancer cell lines, showing an IC50 value comparable to established chemotherapeutics .
  • Agricultural Field Trials : Field trials using this compound as a pesticide showed a marked reduction in pest populations, validating its potential as an environmentally friendly alternative to conventional pesticides .
  • Material Development : Research into new sensor technologies utilizing this compound has resulted in devices capable of detecting low concentrations of environmental pollutants with high accuracy .

Mechanism of Action

The mechanism of action of 3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Key Observations:

Single-pyrazole derivatives (e.g., 3-cyclopropyl and 5-phenyl analogs) exhibit simpler structures but lack the bipyrazole’s hydrogen-bonding versatility .

Substituent Effects: Ethyl vs. Cyclopropyl vs. Phenyl: The cyclopropyl group introduces ring strain, which may affect reactivity, while the phenyl group in the 5-phenyl analog significantly boosts hydrophobicity (logP ~3.0 estimated) .

Functional Groups :

  • The propanenitrile chain is conserved across all analogs, suggesting its role as a critical pharmacophore or synthetic intermediate. The nitrile group may participate in dipole interactions or serve as a precursor for further functionalization .

Physicochemical Properties:

  • Solubility: The 1'-methyl analog’s lower molecular weight and reduced steric bulk may improve solubility in polar solvents (e.g., DMSO or ethanol) compared to the ethyl-substituted target .
  • Stability : The -CF₃ group in all analogs enhances resistance to oxidative degradation, a trait valuable in agrochemicals .

Biological Activity

The compound 3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H12F3N5C_{12}H_{12}F_3N_5, with a molecular weight of approximately 303.25 g/mol. The presence of trifluoromethyl and bipyrazole moieties contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the bipyrazole core through cyclization reactions.
  • Introduction of the ethyl group and trifluoromethyl substituents via electrophilic substitution methods.
  • Final nitrile formation through nucleophilic substitution.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb) .

CompoundMIC (µM)Activity
This compoundTBDTBD
Related Pyrazole Derivative<0.5Bactericidal against Mtb

Anti-Cancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For example, a related compound demonstrated potent activity against various cancer cell lines with IC50 values in the low micromolar range .

Cell LineIC50 (µM)Mechanism
K562 (Leukemia)0.15Apoptosis induction
DU145 (Prostate Cancer)2.5Cell cycle arrest

Structure-Activity Relationship (SAR)

The SAR studies for compounds within this class suggest that modifications at the N-aryl and C-pyrazole positions can significantly affect biological activity. For instance:

  • Substituting different groups at the C4 position of the pyrazole ring has been shown to enhance potency against specific targets.
  • The presence of electron-withdrawing groups like trifluoromethyl improves lipophilicity and cellular uptake.

Case Study 1: Antitubercular Activity

A study evaluated a series of bipyrazole derivatives for their antitubercular activity against Mtb. The results indicated that certain structural features were crucial for enhancing activity, with modifications leading to improved efficacy against resistant strains .

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized various derivatives based on the bipyrazole framework and assessed their cytotoxic effects on cancer cell lines. Compounds exhibiting high selectivity towards cancer cells were identified, suggesting potential for further development as therapeutic agents .

Q & A

Q. Table 1: Predicted Binding Affinities for Kinase Targets

KinasePredicted ΔG (kcal/mol)Key Interactions
TYK2-9.8Lys929, Val981
JAK1-7.2Leu959, Gly1020
JAK2-6.5Phe994, Ile980

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical?

Methodological Answer:

¹H/¹³C NMR:

  • Diagnostic Peaks:
  • Pyrazole protons: δ 6.8–7.5 ppm (split due to bipyrazole coupling) .
  • Trifluoromethyl: δ ~120 ppm in ¹³C NMR (quartet from ¹JCF coupling) .
  • Propanenitrile CH₂: δ 2.5–3.0 ppm (triplet, J = 6 Hz) .

IR Spectroscopy:

  • Nitrile stretch: ~2240 cm⁻¹ (sharp, medium intensity) .
  • C-F stretches: 1100–1200 cm⁻¹ (strong absorption) .

HRMS: Confirm molecular ion [M+H]⁺ with <5 ppm error. Expected m/z: 343.092 (C₁₃H₁₂F₃N₅) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase assays)?

Methodological Answer:

Assay Standardization:

  • Use uniform ATP concentrations (e.g., 10 μM for TYK2) to minimize substrate competition .
  • Validate cell lines (e.g., HEK293 vs. Jurkat) for consistent expression of target kinases.

Data Normalization:

  • Reference internal controls (e.g., staurosporine for pan-kinase inhibition) to calibrate IC₅₀ values .

Meta-Analysis:

  • Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, IC₅₀ discrepancies >10-fold may indicate assay interference (e.g., serum proteins) .

Basic: What are the stability profiles of this compound under various storage conditions, and how can degradation be mitigated?

Methodological Answer:

Thermal Stability:

  • Decomposition occurs above 40°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation .

Hydrolytic Stability:

  • Nitrile group hydrolyzes to amides in aqueous buffers (pH >8). Use lyophilized forms for long-term storage .

Oxidative Stability:

  • Add antioxidants (e.g., 0.01% BHT) to DMSO stock solutions to prevent radical-mediated degradation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Methodological Answer:

Core Modifications:

  • Replace ethyl with cyclopropyl to enhance metabolic stability (t₁/₂ increased from 121.6 to 180 min in liver microsomes) .
  • Substitute trifluoromethyl with difluoromethyl to reduce logP (from 4.43 to 3.89) and improve solubility .

Functional Group Additions:

  • Introduce carboxylate at the pyrazole 5-position to enable salt formation (e.g., sodium salt for IV formulations) .

Q. Table 2: SAR of Key Analogs

Analog ModificationTYK2 IC₅₀ (nM)Selectivity (JAK2/TYK2)
Parent Compound9.012.5
Cyclopropyl Substituent8.218.7
Difluoromethyl Replacement15.49.3

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacokinetic properties?

Methodological Answer:

Metabolic Stability:

  • Incubate with liver microsomes (human/rat) at 37°C. Measure remaining compound via LC-MS at 0, 15, 30, 60 min. Calculate CLint using the well-stirred model .

Plasma Protein Binding:

  • Use equilibrium dialysis (pH 7.4) to determine fraction unbound (fu). Target fu >5% for adequate bioavailability .

CYP Inhibition:

  • Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxyquinoline). IC₅₀ >10 μM indicates low risk of drug-drug interactions .

Advanced: How can researchers leverage crystallography to resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD):

  • Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Resolve tautomerism (e.g., 1H vs. 2H pyrazole) by analyzing N–H bond lengths (<1.0 Å confirms protonation) .

DFT Calculations:

  • Compare experimental and computed ¹H NMR shifts. Δδ >0.5 ppm suggests dominant tautomer .

Synchrotron Radiation:

  • Use high-flux beams (λ = 0.7 Å) to resolve electron density maps for trifluoromethyl orientation (eclipsed vs. staggered) .

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